molecular formula C12H17O6P B14250286 Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester CAS No. 189625-07-8

Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester

Cat. No.: B14250286
CAS No.: 189625-07-8
M. Wt: 288.23 g/mol
InChI Key: IWJSGKHIYZEKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. The reaction conditions often include the use of a solvent such as toluene or acetonitrile and a catalyst like iodine or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester is unique due to its specific structural features, such as the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

189625-07-8

Molecular Formula

C12H17O6P

Molecular Weight

288.23 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-dimethoxyphosphorylethanone

InChI

InChI=1S/C12H17O6P/c1-15-9-5-6-12(16-2)10(7-9)11(13)8-19(14,17-3)18-4/h5-7H,8H2,1-4H3

InChI Key

IWJSGKHIYZEKPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CP(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.